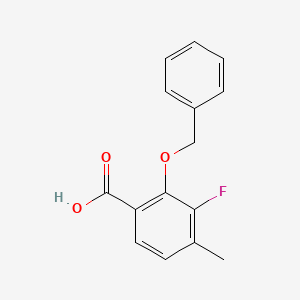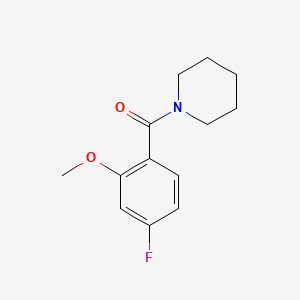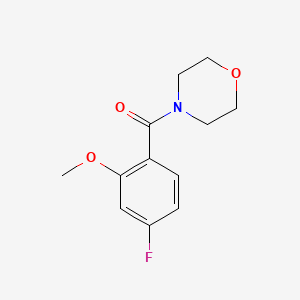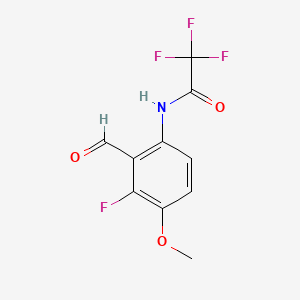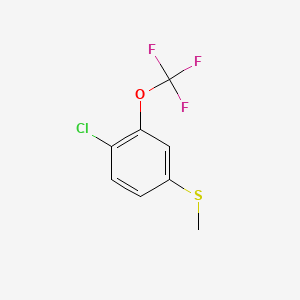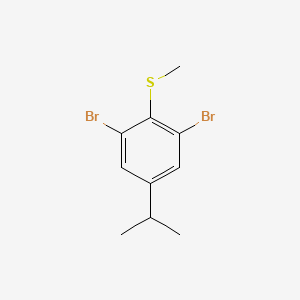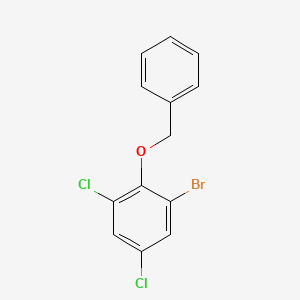
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Benzyloxy)phenol” is an organic compound that is used as a building block in organic synthesis . It has a linear formula of C6H5CH2OC6H4OH .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene” are not available, similar compounds such as “2-(Benzyloxy)phenol” and “2-Benzyloxypyridine” have been synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the benzyloxy group is attached to the benzene ring . The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° .
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene: is used as a precursor in the synthesis of benzyl ethers and esters. The compound serves as a reagent that facilitates the transfer of the benzyl protecting group to alcohols and phenols under mild conditions . This is particularly useful in organic synthesis where protecting groups are employed to shield functional groups from the reactive conditions of a chemical reaction.
Electrophilic Substitution Reactions
This compound is involved in electrophilic substitution reactions where it acts as an electrophile. The benzyloxy group can be transferred to other molecules, providing a method for modifying chemical structures, which is a fundamental step in medicinal chemistry for drug design and development .
Protecting Group in Organic Synthesis
In organic synthesis, protecting groups like the benzyl group derived from this compound are crucial. They protect sensitive functional groups during multi-step synthetic processes. After the desired reactions have been completed, the protecting groups can be removed without affecting the integrity of the molecule .
[1,2]-Wittig Rearrangement
The compound is used in studies involving the [1,2]-Wittig rearrangement. This rearrangement is a chemical reaction of 2-aryloxazolines with strong bases to produce various products. It’s a valuable reaction for constructing complex organic compounds, including natural products and pharmaceuticals .
Synthesis of Multidentate Chelating Ligands
It serves as a reagent for the synthesis of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions. Such complexes have applications in catalysis, material science, and medicine .
Pharmaceutical Intermediate
Lastly, 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is used as an intermediate in pharmaceutical research. It is involved in the synthesis of various pharmaceutical agents, playing a role in the development of new drugs and therapies .
Zukünftige Richtungen
While specific future directions for “2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene” are not available, similar compounds have been used in the synthesis of new anticancer drugs and are considered versatile for diverse applications such as synthesis of pharmaceuticals, catalysts, and fluorescent probes.
Eigenschaften
IUPAC Name |
1-bromo-3,5-dichloro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNUUCKPHTQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

